CPCA Regulatory Potency Classification: 1-Acetyl-4-nitrosopiperazine (Category 3) vs NDMA and NDEA (Category 1)
1-Acetyl-4-nitrosopiperazine (N-NAP) has been independently evaluated using two complementary (Q)SAR tools and classified as CPCA Potency Category 3, corresponding to a recommended Acceptable Intake (AI) of 400 ng/day. In direct contrast, the well-established small nitrosamines NDMA and NDEA occupy Category 1, with AI limits of 96 ng/day and 26.5 ng/day respectively [1]. This three-tier differential means that 1-acetyl-4-nitrosopiperazine can be present at 4.2-fold higher levels than NDMA and 15.1-fold higher than NDEA before triggering regulatory action, directly impacting analytical method sensitivity requirements and mitigation strategy design [2].
| Evidence Dimension | Carcinogenic Potency Categorization (CPCA) Acceptable Intake Limit |
|---|---|
| Target Compound Data | CPCA Category 3; AI = 400 ng/day (N-NAP; 1-acetyl-4-nitrosopiperazine) |
| Comparator Or Baseline | CPCA Category 1: NDMA AI = 96 ng/day; NDEA AI = 26.5 ng/day (FDA Table 2, Sept 2024) |
| Quantified Difference | N-NAP AI is 4.2× higher than NDMA (400/96); 15.1× higher than NDEA (400/26.5) |
| Conditions | CPCA framework per EMA/CMDh and FDA Guidance; predicted carcinogenic potency categorization based on (Q)SAR structural features and read-across analysis; AI values derived from rodent carcinogenicity TD₅₀ data and ICH M7 TTC principles |
Why This Matters
The higher AI limit (400 ng/day vs 26.5–96 ng/day) translates to less stringent analytical detection requirements and broader operational control margins during pharmaceutical manufacturing, reducing both capital instrument cost and method development burden for QC laboratories managing piperazine-derived APIs.
- [1] Nakka S, Marisetti VM, Manabolu SBS. A sustainable and novel LC-TQ-MS/MS method for quantifying mutagenic Ketoconazole-NDSRIs. Analyst, 2025; 150(24): 5457–5472. N-NAP classified as CPCA Category 3; genotoxic positive (Cohort-of-Concern). View Source
- [2] Dos Santos CEM, Dorta DJ. Setting limits for N-nitrosamines in drugs: A defined approach based on read-across and structure-activity relationship for N-nitrosopiperazine impurities. Regul Toxicol Pharmacol, 2022; 136: 105288. CPCA categories and SAR-based acceptable intake derivation. View Source
